molecular formula C15H12N6OS2 B11189389 2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11189389
M. Wt: 356.4 g/mol
InChI Key: IZWIVEUREBNZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and its high dipole moment enable it to bind effectively to these targets . This binding can inhibit the activity of specific enzymes or receptors, leading to the desired biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C15H12N6OS2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N6OS2/c1-9-17-13-10-4-2-3-5-11(10)18-15(21(13)20-9)24-8-12(22)19-14-16-6-7-23-14/h2-7H,8H2,1H3,(H,16,19,22)

InChI Key

IZWIVEUREBNZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4

Origin of Product

United States

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